Cas no 847925-91-1 (RO4929097)

RO4929097 structure
Produktname:RO4929097
CAS-Nr.:847925-91-1
MF:C22H20F5N3O3
MW:469.404522895813
MDL:MFCD18384976
CID:822526
PubChem ID:49867930
RO4929097 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- RO4929097
- 2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide
- N1-[(7S)-6,7-Dihydro-6-oxo-5H-dibenz[b,d]azepin-7-yl]-2,2-dimethyl-N3-(2,2,3,3,3-pentafluoropropyl)propanediamide
- RO-4929097
- UNII-KK8645V7LE
- Ro 4929097
- KK8645V7LE
- (S)-2,2-dimethyl-N1-(6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)-N3-(2,2,3,3,3-pentafluoropropyl)malonamide
- n1-((7s)-6,7-dihydro-6-oxo-5h-dibenz(b,d)azepin-7-yl)-2,2-dimethyl-n3-(2,2,3,3,3-pentafluoropropyl)propanediamide
- OJPLJFIFUQPSJR-INIZCTEOSA-N
- MLS006011071
- GTPL7338
- CHEMB
- N1-[(7S)-6,7-Dihydro-6-oxo-5H-dibenz[b,d]azepin-7-yl]-2,2-dimethyl-N3-(2,2,3,3,3-pentafluoropropyl)propanediamide (ACI)
- Propanediamide, N-[(7S)-6,7-dihydro-6-oxo-5H-dibenz[b,d]azepin-7-yl]-2,2-dimethyl-N′-(2,2,3,3,3-pentafluoropropyl)- (9CI)
- 2,2-Dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N′-(2,2,3,3,3-pentafluoropropyl)propanediamide
- R0 4929097
- RO4929079
- CHEMBL4297422
- 2,2-dimethyl-N-((S)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)-N'-(2,2,3,3,3-pentafluoro-propyl)-malonamide
- NSC-756650
- BRD-K22024824-001-03-7
- AKOS027250816
- AS-74989
- 2,2-dimethyl-N'-[(10S)-9-oxo-8-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(15),2,4,6,11,13-hexaen-10-yl]-N-(2,2,3,3,3-pentafluoropropyl)propanediamide
- DA-77512
- 2,2-dimethyl-N(1)-((7S)-6-oxo-6,7-dihydro-5H-dibenzo(b,d)azepin-7-yl)-N(3)-(2,2,3,3,3-pentafluoropropyl)propanediamide
- BDBM50533417
- SMR004702861
- 2,2-dimethyl-N(1)-[(7S)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-N(3)-(2,2,3,3,3-pentafluoropropyl)propanediamide
- SCHEMBL1376366
- EX-A1750
- AC-33058
- Gamma-Secretase Inhibitor RO4929097
- NCGC00263162-01
- DTXCID50156324
- 2,2-dimethyl-N'-[(10S)-9-oxo-8-azatricyclo[9.4.0.0(2),?]pentadeca-1(11),2,4,6,12,14-hexaen-10-yl]-N-(2,2,3,3,3-pentafluoropropyl)propanediamide
- HY-11102
- DB11870
- R04929097
- RG-4733
- RO4929097?
- Propanediamide, N-((7S)-6,7-dihydro-6-oxo-5H-dibenz(b,d)azepin-7-yl)-2,2-dimethyl-N'-(2,2,3,3,3-pentafluoropropyl)-
- N-((7S)-6,7-Dihydro-6-oxo-5H-dibenz(b,d)azepin-7-yl)-2,2-dimethyl-N'-(2,2,3,3,3-pentafluoropropyl)-propanediamide
- RG 4733 [WHO-DD]
- 2,2-dimethyl-N-((10S)-9-oxo-8-azatricyclo(9.4.0.02,7)pentadeca-1(15),2,4,6,11,13-hexaen-10-yl)-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide
- NS00072583
- Q27088591
- 2,2-DIMETHYL-N'-[(10S)-9-OXO-8-AZATRICYCLO[9.4.0.0(2),?]PENTADECA-1(15),2,4,6,11,13-HEXAEN-10-YL]-N-(2,2,3,3,3-PENTAFLUOROPROPYL)PROPANEDIAMIDE
- DTXSID20233833
- CHEBI:86474
- NCGC00263162-12
- C76705
- 847925-91-1
- 2,2-dimethyl-N'-((10S)-9-oxo-8-azatricyclo(9.4.0.0^(2,7))pentadeca-1(15),2,4,6,11,13-hexaen-10-yl)-N-(2,2,3,3,3-pentafluoropropyl)propanediamide
- NCGC00263162-02
- R-4733
- NSC756650
- 2,2-dimethyl-N'-[(10S)-9-oxo-8-azatricyclo[9.4.0.0(2),?]pentadeca-1(11),2(7),3,5,12,14-hexaen-10-yl]-N-(2,2,3,3,3-pentafluoropropyl)propanediamide
- BCPP000088
- Rg 4733
- 2,2-dimethyl-N-[(10S)-9-oxo-8-azatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-10-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide
- RG4733
- PROPANEDIAMIDE, N1-((7S)-6,7-DIHYDRO-6-OXO-5H-DIBENZ(B,D)AZEPIN-7-YL)-2,2-DIMETHYL-N3-(2,2,3,3,3-PENTAFLUOROPROPYL)-
- CS-0480
- J-523360
-
- MDL: MFCD18384976
- Inchi: 1S/C22H20F5N3O3/c1-20(2,18(32)28-11-21(23,24)22(25,26)27)19(33)30-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)29-17(16)31/h3-10,16H,11H2,1-2H3,(H,28,32)(H,29,31)(H,30,33)/t16-/m0/s1
- InChI-Schlüssel: OJPLJFIFUQPSJR-INIZCTEOSA-N
- Lächelt: N([C@@H]1C(=O)NC2C=CC=CC=2C2C=CC=CC1=2)C(=O)C(C)(C)C(=O)NCC(F)(F)C(F)(F)F
Berechnete Eigenschaften
- Genaue Masse: 469.14200
- Monoisotopenmasse: 469.14248232g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 5
- Komplexität: 771
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topologische Polaroberfläche: 87.3
Experimentelle Eigenschaften
- Dichte: 1.40
- Siedepunkt: 696.3±55.0°C at 760 mmHg
- PSA: 97.77000
- LogP: 5.56870
RO4929097 Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:4°C, stored under nitrogen
RO4929097 Zolldaten
- HS-CODE:29242990
RO4929097 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-11102-5mg |
RO4929097 |
847925-91-1 | 98.89% | 5mg |
¥800 | 2024-04-17 | |
TRC | R637360-1mg |
Ro 4929097 |
847925-91-1 | 1mg |
$133.00 | 2023-05-17 | ||
TRC | R637360-5mg |
Ro 4929097 |
847925-91-1 | 5mg |
$178.00 | 2023-05-17 | ||
ChemScence | CS-0480-50mg |
RO4929097 |
847925-91-1 | 98.11% | 50mg |
$616.0 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16636-50mg |
RO4929097 |
847925-91-1 | 98% | 50mg |
¥4740.00 | 2023-09-09 | |
Biosynth | FR65150-10 mg |
Ro492097 |
847925-91-1 | 10mg |
$197.00 | 2023-01-04 | ||
Biosynth | FR65150-50 mg |
Ro492097 |
847925-91-1 | 50mg |
$528.00 | 2023-01-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R41740-5mg |
RO4929097 |
847925-91-1 | 5mg |
¥1076.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R41740-10mg |
RO4929097 |
847925-91-1 | 10mg |
¥1946.0 | 2021-09-04 | ||
DC Chemicals | DC8215-1 g |
RO4929097 |
847925-91-1 | >98% | 1g |
$2500.0 | 2022-02-28 |
RO4929097 Verwandte Literatur
-
Patricia Rodríguez-Salamanca,Rocío Martín-de la Calle,Verónica Rodríguez,Pedro Merino,Rosario Fernández,José M. Lassaletta,Valentín Hornillos Chem. Sci. 2021 12 15291
-
Francesca Ghirga,Deborah Quaglio,Mattia Mori,Silvia Cammarone,Antonia Iazzetti,Antonella Goggiamani,Cinzia Ingallina,Bruno Botta,Andrea Calcaterra Org. Chem. Front. 2021 8 996
-
P. F. Slivka,C. L. Dearth,T. J. Keane,F. W. Meng,C. J. Medberry,R. T. Riggio,J. E. Reing,S. F. Badylak Biomater. Sci. 2014 2 1521
847925-91-1 (RO4929097) Verwandte Produkte
- 450349-52-7(2-({1-(4-chlorophenyl)methyl-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide)
- 129425-35-0(2-(Bromomethyl)-7-(difluoromethyl)naphthalene)
- 2138177-30-5(4-Difluoromethanesulfonylbenzene-1-sulfonyl fluoride)
- 1214369-74-0(2,3,4',5,6-Pentafluorobiphenyl-4-carbonitrile)
- 75472-93-4(Warfarin-d)
- 1403984-03-1(6'-O-Cinnamoyl-8-epikingisidic acid)
- 2168569-10-4(7,7,9,9-tetramethylspiro4.5decan-1-amine)
- 2680713-03-3(benzyl N-(4-bromo-2-methylphenyl)methyl-N-methylcarbamate)
- 1234897-79-0(3-fluoro-N-(1-methanesulfonylpiperidin-4-yl)methylbenzamide)
- 2171686-64-7(5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylpentanoic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:847925-91-1)RO4929097

Reinheit:99%
Menge:1g
Preis ($):1687.0
atkchemica
(CAS:847925-91-1)RO4929097

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung